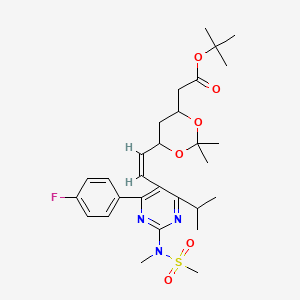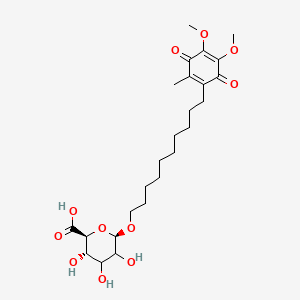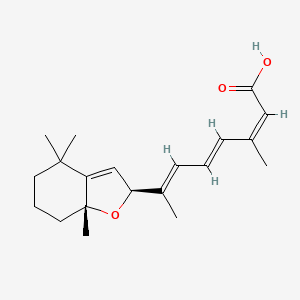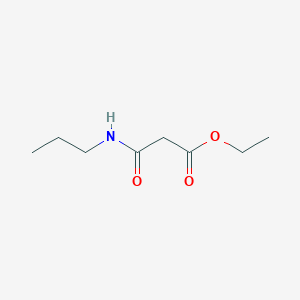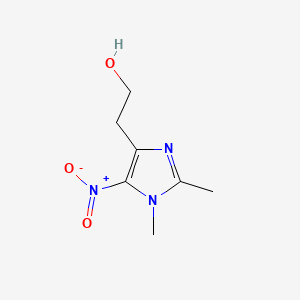
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. This compound is characterized by its unique structure, which includes a nitro group at the 5-position and an ethanol group at the 4-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol typically involves the nitration of imidazole derivatives followed by functional group modifications. One common method involves the nitration of 1,2-dimethylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The resulting 1,2-dimethyl-5-nitroimidazole can then be reacted with ethylene oxide under basic conditions to introduce the ethanol group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 1,2-Dimethyl-5-amino-1H-imidazole-4-ethanol.
Substitution: Various substituted imidazole derivatives.
Cyclization: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored as a potential drug candidate for treating infections caused by protozoa and bacteria.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and replication . The compound’s molecular targets include enzymes involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for treating protozoal infections.
Uniqueness
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104575-27-1 |
|---|---|
Fórmula molecular |
C7H11N3O3 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11N3O3/c1-5-8-6(3-4-11)7(9(5)2)10(12)13/h11H,3-4H2,1-2H3 |
Clave InChI |
IHYYHUZRCBWOGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1C)[N+](=O)[O-])CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



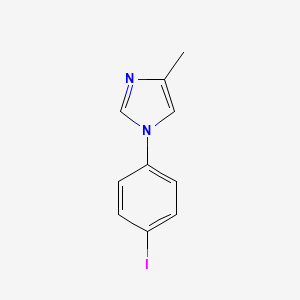
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
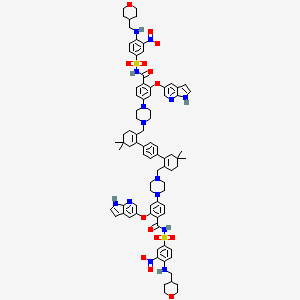

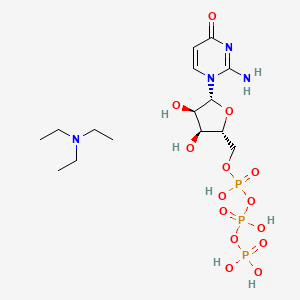
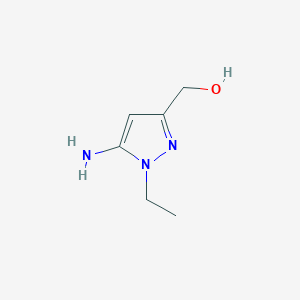
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
